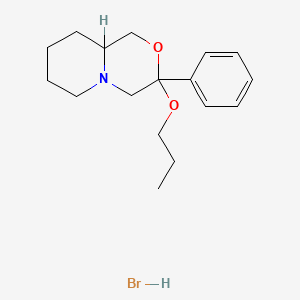
Octahydro-3-phenyl-3-propoxypyrido(2,1-c)(1,4)oxazine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-3-phenyl-3-propoxypyrido(2,1-c)(1,4)oxazine hydrobromide is a complex heterocyclic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes a pyrido-oxazine ring system fused with a phenyl and propoxy group
Métodos De Preparación
The synthesis of Octahydro-3-phenyl-3-propoxypyrido(2,1-c)(1,4)oxazine hydrobromide involves several steps. One common synthetic route includes the reaction of 3-hydroxy-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,8-diones with appropriate reagents to form the desired compound . The reaction conditions typically involve the use of ammonium acetate or acetic acid to promote the oxazinone ring-opening transformation . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
Octahydro-3-phenyl-3-propoxypyrido(2,1-c)(1,4)oxazine hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds . In biology, it has been studied for its potential as a molecular switch in single-molecule electronics . In medicine, it is being explored for its potential therapeutic properties, including its use as an inhibitor of specific enzymes or receptors . Additionally, it has applications in the industry as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of Octahydro-3-phenyl-3-propoxypyrido(2,1-c)(1,4)oxazine hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Octahydro-3-phenyl-3-propoxypyrido(2,1-c)(1,4)oxazine hydrobromide can be compared with other similar compounds, such as 1,4-oxazine and its derivatives . These compounds share a similar oxazine ring structure but differ in their substituents and overall molecular architecture. The uniqueness of this compound lies in its specific combination of phenyl and propoxy groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
126806-97-1 |
|---|---|
Fórmula molecular |
C17H26BrNO2 |
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
3-phenyl-3-propoxy-4,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine;hydrobromide |
InChI |
InChI=1S/C17H25NO2.BrH/c1-2-12-19-17(15-8-4-3-5-9-15)14-18-11-7-6-10-16(18)13-20-17;/h3-5,8-9,16H,2,6-7,10-14H2,1H3;1H |
Clave InChI |
XSVPGFRAMPZORF-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1(CN2CCCCC2CO1)C3=CC=CC=C3.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


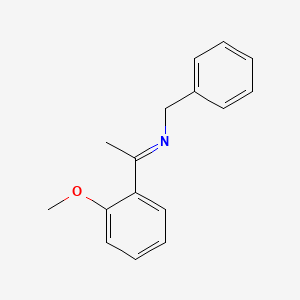

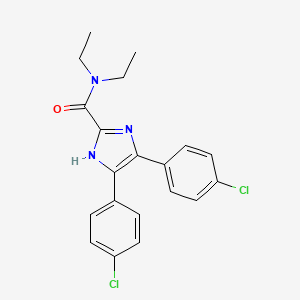
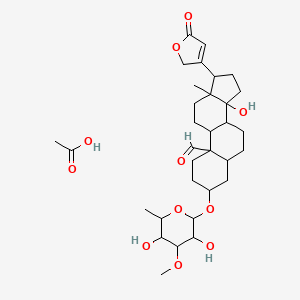
![6-Chloro-1,2-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B14290889.png)


![{2-[Butyl(phenyl)amino]ethyl}phosphonic acid](/img/structure/B14290897.png)
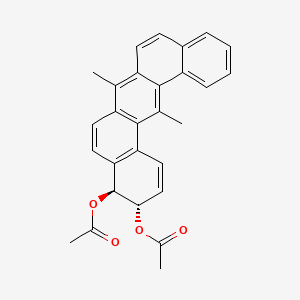
![1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14290912.png)

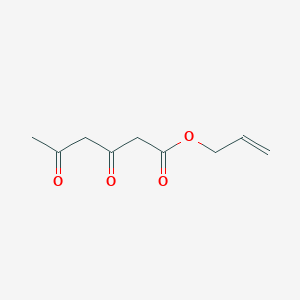
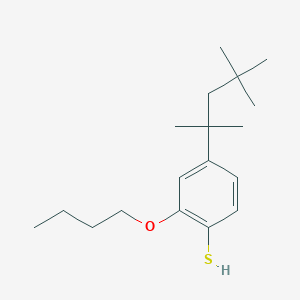
![4-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2,5-dimethoxyphenol](/img/structure/B14290937.png)
